6-Bromobenzo[d]oxazole-2-carboxylic acid
Description
Significance of Benzo[d]oxazole Scaffolds in Heterocyclic Chemistry
The benzo[d]oxazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets, leading to a wide range of pharmacological activities. researchgate.netmdpi.comresearchgate.net This scaffold is a key component in numerous naturally occurring and synthetic compounds with significant therapeutic potential. researchgate.netnih.gov
The versatility of the benzoxazole (B165842) ring system allows it to serve as a foundational building block for drugs with diverse effects, including:
Antimicrobial and Antifungal Agents: Benzoxazole derivatives have shown potent activity against various strains of bacteria and fungi. nih.govjocpr.com
Anti-inflammatory Properties: Compounds incorporating the benzoxazole moiety have been developed as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Anticancer Activity: The scaffold is a common feature in molecules designed to inhibit cancer cell proliferation. mdpi.com
Neuroprotective Effects: Research has demonstrated the potential of benzoxazole-based compounds in treating neurodegenerative disorders like Alzheimer's disease. nih.gov
The biological importance of the benzoxazole core stems from its structural similarity to naturally occurring nucleic bases like adenine (B156593) and guanine, which may allow these synthetic compounds to interact with biological macromolecules. researchgate.netjocpr.com The ongoing exploration of benzoxazole derivatives continues to yield novel compounds with promising therapeutic applications. researchgate.net
The Role of Halogenation in Modulating Benzoxazole Reactivity and Biological Activity
The introduction of halogen atoms, such as bromine, onto the benzoxazole scaffold is a critical strategy for fine-tuning the molecule's chemical and biological properties. Halogenation can significantly influence a compound's reactivity, lipophilicity, and metabolic stability, which in turn affects its biological activity.
In the context of benzoxazoles, halogenation has been shown to:
Enhance Biological Activity: The addition of a bromine atom to the benzoxazole ring has been observed to increase the antimicrobial and antifungal potency of certain derivatives. nih.gov Specifically, substituting the 5-position of the benzoxazole ring with a halogen has been linked to enhanced antiproliferative activity in cancer cells. mdpi.com
Influence Reaction Yields: From a synthetic perspective, the position of the halogen can direct the outcome of chemical reactions. For instance, the presence of an electron-withdrawing group like a halogen at the C-6 position of a 2-aminophenol (B121084) precursor was found to increase the yield of the final cyclized benzoxazole product. researchgate.net
The strategic placement of a bromine atom, as seen in 6-Bromobenzo[d]oxazole-2-carboxylic acid, is therefore a deliberate design element aimed at modulating the molecule's electronic properties and, consequently, its potential as a research tool or therapeutic agent.
Research Landscape of Benzo[d]oxazole-2-carboxylic Acid Derivatives
The benzo[d]oxazole-2-carboxylic acid framework serves as a versatile starting point for the synthesis of a wide array of derivatives with potential applications in drug discovery and materials science. Researchers have explored modifications at both the carboxylic acid group and the benzoxazole ring to create novel compounds with tailored properties.
Key areas of research involving benzo[d]oxazole-2-carboxylic acid derivatives include:
Esterification and Amidation: The carboxylic acid group at the 2-position is a prime site for modification. It can be readily converted into esters and amides, allowing for the introduction of various functional groups. researchgate.net This approach has been used to generate libraries of compounds for screening against different biological targets.
Development of PPAR Agonists: Oxazole (B20620) carboxylic acid derivatives have been designed and synthesized as peroxisome proliferator-activated receptor (PPAR) alpha/gamma dual agonists, which are targets for treating metabolic disorders. nih.gov
Synthesis of Complex Heterocycles: The core structure is used as a building block for more complex heterocyclic systems. For example, derivatives have been prepared for use in studies on neuroprotective agents and for their potential in treating diseases like Alzheimer's. nih.gov
The research landscape indicates a strong focus on leveraging the benzo[d]oxazole-2-carboxylic acid scaffold to create new molecules with specific biological functions. The inclusion of a bromine atom, as in the title compound, adds another layer of chemical diversity that can be exploited in the design of next-generation therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1,3-benzoxazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMXFTLLAUVPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680021 | |
| Record name | 6-Bromo-1,3-benzoxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944907-30-6 | |
| Record name | 6-Bromo-2-benzoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944907-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1,3-benzoxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 6 Bromobenzo D Oxazole 2 Carboxylic Acid
Established Synthetic Routes to the Benzo[d]oxazole-2-carboxylic Acid Core
The synthesis of the benzo[d]oxazole-2-carboxylic acid scaffold is a well-documented process, primarily relying on the condensation and cyclization of ortho-aminophenol derivatives with suitable two-carbon synthons.
Cyclization Reactions Involving 2-Aminophenol (B121084) Derivatives and Carboxylic Acid Precursors
The most traditional and widely utilized method for constructing the benzoxazole (B165842) ring system is the condensation reaction between a 2-aminophenol and a carboxylic acid or its derivative. jetir.orgnih.gov This reaction typically proceeds via an initial acylation of the amino group, followed by an intramolecular cyclodehydration to form the oxazole (B20620) ring. A variety of precursors can serve as the source for the C2-carboxylic acid group, including dicarboxylic acids, α-keto acids, and their corresponding esters.
Commonly employed synthetic approaches include:
Condensation with Carboxylic Acids: Direct condensation of 2-aminophenol with oxalic acid or its monoesters provides a straightforward route to the 2-carboxy benzoxazole structure. This reaction often requires a dehydrating agent or high temperatures to facilitate the final ring closure.
Reaction with Acyl Chlorides and Esters: The use of more reactive carboxylic acid derivatives, such as acyl chlorides or esters, can also lead to the formation of the benzoxazole core. mdpi.com
Oxidative Cyclization with Aldehydes: An alternative pathway involves the condensation of 2-aminophenol with an appropriate aldehyde, followed by an oxidative cyclization step to yield the benzoxazole ring. nih.govrsc.org
Direct Carboxylation: Modern methods have explored the direct carboxylation of benzoxazoles using carbon dioxide (CO2) as a C1 source, which presents a green and atom-economical approach, though it requires a pre-formed benzoxazole ring. organic-chemistry.org
Influence of Electronic and Positional Effects of Substituents on Cyclization Yield
The efficiency and yield of the cyclization reaction are significantly influenced by the electronic nature and position of substituents on the 2-aminophenol ring. Research indicates that the reaction conditions can be optimized to tolerate a wide array of functional groups.
Substituent Tolerance: Various substituents on the 2-aminophenol, including electron-donating groups (like methyl and methoxy) and electron-withdrawing groups (like chloro, bromo, and nitro), are generally well-tolerated in the cyclization process. organic-chemistry.orgacs.orgnih.gov
Electronic Effects: While both electron-donating and electron-withdrawing groups are compatible, their presence can affect the nucleophilicity of the starting amine and the stability of the intermediates, potentially requiring adjustments to reaction conditions (e.g., temperature, catalyst choice) to optimize yields. mdpi.com For instance, mono-substituents on the benzene (B151609) moiety of 2-aminophenol have been shown to have no significant negative impact on the reaction outcome, leading to good yields of the desired products. mdpi.com
Positional Effects: The position of the substituent is critical. For the synthesis of the target molecule, a bromine atom is required at the C-6 position of the final product. This is achieved by starting with a 2-aminophenol that is substituted at the corresponding position (4-bromo-2-aminophenol).
A study on the synthesis of 2-substituted benzoxazoles demonstrated the tolerance of various substituents on the 2-aminophenol precursor, as summarized in the table below. nih.gov
| Substituent on 2-Aminophenol | Position | Product Yield |
| Methyl | 4 | Good |
| tert-Butyl | 4 | Good |
| Chlorine | 4 | Excellent |
| Bromine | 4 | Excellent |
| Nitro | 4 | Good |
Role of Activating Agents and Catalysts in Oxazole Ring Formation
Activating agents and catalysts are crucial for promoting the efficient formation of the oxazole ring, often under milder conditions and with improved yields. A diverse range of catalysts has been developed for this transformation.
Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (p-TsOH) and mineral acids are commonly used to catalyze the dehydration step. acs.orgijpbs.com Lewis acids such as BF₃·Et₂O have also been employed to activate the reaction partners. nih.gov
Condensing Agents: Reagents like polyphosphoric acid (PPA) and Lawesson's reagent serve as both catalyst and dehydrating agent, driving the reaction towards the cyclized product. organic-chemistry.orgijpbs.com
Metal Catalysts: A variety of metal-based catalysts, particularly those involving copper, have proven effective. For example, a combination of a Brønsted acid and copper iodide (CuI) can catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.orgacs.org Other systems include copper(II) oxide nanoparticles and nickel complexes. rsc.orgorganic-chemistry.org
Activating Agents for Amides: For syntheses starting from tertiary amides, triflic anhydride (B1165640) (Tf₂O) is used as a powerful activating agent to promote the cascade reaction leading to the benzoxazole core. nih.govresearchgate.net
The table below presents a selection of catalysts used in benzoxazole synthesis.
| Catalyst / Agent | Precursors | Conditions | Key Advantage |
| Ammonium (B1175870) Chloride (NH₄Cl) | 2-Aminophenol, Carboxylic Acid | Ethanol (B145695), 80-90°C | Economical, Green Chemistry Protocol jetir.orgjetir.org |
| Brønsted Acid and CuI | 2-Aminophenol, β-Diketone | - | Tolerates various substituents organic-chemistry.orgacs.org |
| Triflic Anhydride (Tf₂O) / 2-Fluoropyridine | 2-Aminophenol, Tertiary Amide | DCM, Room Temperature | Mild conditions, High efficiency nih.govresearchgate.net |
| p-Toluenesulfonic acid (p-TsOH) | 2-Aminophenol, Aldehyde | - | Effective acid catalyst ijpbs.com |
| Nanocatalysts (e.g., Fe₃O₄@SiO₂-SO₃H) | 2-Aminophenol, Aldehyde | Solvent-free, 50°C | Reusable, Environmentally friendly ajchem-a.com |
Strategies for Regioselective Bromination within the Benzo[d]oxazole System at the C-6 Position
Achieving regioselective bromination at the C-6 position of the benzo[d]oxazole core is a critical step in the synthesis of the target compound. Direct bromination of the pre-formed benzoxazole ring often leads to a mixture of products, making it a less favored approach. Electrophilic substitution on the benzoxazole ring can occur, but controlling the position is challenging. slideshare.net
The most effective and common strategy for ensuring the correct regiochemistry is to introduce the bromine atom at the desired position on the starting material. The synthesis of 6-bromobenzo[d]oxazole-2-carboxylic acid is therefore typically accomplished by using 4-bromo-2-aminophenol as the starting phenol (B47542) derivative. The bromine atom on this precursor is retained throughout the cyclization reaction, directly yielding the 6-bromo-substituted benzoxazole ring system. This approach avoids the issue of regioselectivity in a late-stage bromination step and is the preferred industrial and laboratory method for producing specifically substituted benzoxazoles. ijpbs.com
Derivatization from Methyl Esters: Hydrolytic Pathways to this compound
The final step in the synthesis of this compound often involves the hydrolysis of its corresponding methyl ester, methyl 6-bromobenzo[d]oxazole-2-carboxylate. sigmaaldrich.com This ester is typically prepared via the cyclization reactions described previously, using a methyl ester derivative of the carboxylic acid precursor.
The conversion of the methyl ester to the carboxylic acid is a standard organic transformation that can be achieved through two primary hydrolytic pathways:
Base-Catalyzed Hydrolysis (Saponification): This is the most common method, involving the treatment of the methyl ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds through a nucleophilic acyl substitution mechanism. A subsequent acidification step with a strong acid (e.g., HCl) is required to protonate the resulting carboxylate salt and yield the final carboxylic acid product. sci-hub.se
Acid-Catalyzed Hydrolysis: Alternatively, the ester can be hydrolyzed under acidic conditions. This involves heating the ester with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in the presence of water. nih.gov This reaction is an equilibrium process, and the use of excess water helps to drive it to completion.
Advances in Green Chemistry and Nanocatalysis for Benzoxazole Synthesis
In recent years, significant efforts have been directed towards developing more environmentally benign and efficient methods for benzoxazole synthesis, with a focus on green chemistry principles and the application of nanocatalysis.
Green Synthetic Approaches: These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. Key developments include the use of water as a solvent, performing reactions under solvent-free conditions, and employing recyclable catalysts. jetir.orgresearchgate.net For example, the simple condensation of 2-aminophenol with acids in ethanol using ammonium chloride as a catalyst is considered a green process due to its mild conditions and good yield. jetir.orgjetir.org Ultrasound irradiation has also been used to accelerate reactions and improve yields under solvent-free conditions. researchgate.net
Nanocatalysis: Nanocatalysts have emerged as highly effective tools in organic synthesis due to their high surface-area-to-volume ratio, which leads to enhanced catalytic activity. rsc.orgresearchgate.net They are often magnetically separable, allowing for easy recovery and reuse, which aligns with green chemistry principles. organic-chemistry.orgajchem-a.com Several nanocatalyst systems have been successfully applied to benzoxazole synthesis:
Magnetic Nanoparticles: Sulfonic acid-functionalized silica-coated iron oxide nanoparticles (Fe₃O₄@SiO₂-SO₃H) have been used as a reusable solid acid catalyst for the condensation of 2-aminophenols and aldehydes under solvent-free conditions. ajchem-a.com
Copper(II) Ferrite Nanoparticles: These readily available and air-stable nanocrystals can catalyze the synthesis of benzoxazoles and can be recovered using an external magnet. organic-chemistry.org
Ionic Liquid-Supported Nanoparticles: A catalyst comprising an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on iron oxide nanoparticles has been developed for the synthesis of benzoxazoles under solvent-free ultrasound irradiation, offering fast reaction times and high yields. researchgate.net
These advanced methodologies not only provide efficient routes to the benzoxazole core but also significantly reduce the environmental impact of the synthesis. researchgate.net
Chemical Transformations and Mechanistic Investigations of 6 Bromobenzo D Oxazole 2 Carboxylic Acid
Reactivity of the Carboxylic Acid Moiety: Esterification, Amidation, and Decarboxylation Processes
The carboxylic acid group at the C-2 position is a primary site for chemical modification, enabling the synthesis of a variety of derivatives through esterification, amidation, and decarboxylation.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. One common approach involves the in-situ activation of the carboxylic acid. For instance, reacting the carboxylic acid with reagents like thionyl chloride or oxalyl chloride would form a highly reactive acyl chloride, which can then be treated with an alcohol to yield the corresponding ester. researchgate.netgriffith.edu.au Alternatively, direct condensation with an alcohol can be catalyzed by a strong acid such as methanesulfonic acid. researchgate.netgriffith.edu.au Imidazole carbamates have also emerged as effective chemoselective reagents for the esterification of a wide range of carboxylic acids, offering a safer alternative to traditional methods. organic-chemistry.org
Amidation: Similar to esterification, amidation involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Reagents like Deoxo-Fluor can facilitate a one-pot synthesis of amides from carboxylic acids under mild conditions. nih.gov This process typically involves the formation of an intermediate acyl fluoride, which readily reacts with amines. nih.gov The use of imidazole ureas also provides a direct route for converting carboxylic acids into amides, including Weinreb amides, with high chemoselectivity. organic-chemistry.org These methods are broadly applicable and tolerate a range of functional groups, making them suitable for the complex scaffold of 6-bromobenzo[d]oxazole-2-carboxylic acid. organic-chemistry.orgmdpi.com
Decarboxylation: While less common for this specific class of compounds, decarboxylation—the removal of the carboxylic acid group—can be a potential transformation under certain conditions, typically involving heat or a catalyst. In some synthetic pathways, oxidative decarboxylation of related α-oxocarboxylates has been used as a route to form oxazoles, highlighting a transformation where the carboxylate is ultimately removed. nih.gov
Table 1: Representative Conditions for Carboxylic Acid Transformations
| Transformation | Reagents | Key Features |
| Esterification | 1. SOCl₂ or (COCl)₂ then R-OH 2. R-OH, Methanesulfonic acid | 1. Via reactive acyl chloride intermediate 2. Direct, acid-catalyzed condensation |
| Amidation | 1. Deoxo-Fluor, R₂NH, DIPEA 2. Imidazole Ureas, R₂NH | 1. Mild, one-pot procedure via acyl fluoride 2. High chemoselectivity |
| Decarboxylation | Heat or Metal Catalyst (e.g., Silver) | Can occur under thermal stress or via oxidative pathways |
Electrophilic and Nucleophilic Substitution Reactions on the Brominated Benzo[d]oxazole Core
The aromatic core of the molecule is susceptible to both electrophilic and nucleophilic substitution, guided by the electronic properties of the existing substituents.
Electrophilic Aromatic Substitution: The benzoxazole (B165842) ring system is generally electron-deficient, which deactivates the benzene (B151609) ring towards electrophilic attack. Furthermore, the bromine atom at the C-6 position is a deactivating but ortho-, para-directing group. The combination of these effects suggests that further electrophilic substitution (e.g., nitration, halogenation) would be challenging and would likely occur at the positions ortho to the bromine atom (C-5 and C-7), with C-5 being potentially more favored due to reduced steric hindrance. The standard mechanism involves the attack of an electrophile on the aromatic ring to form a positively charged arenium intermediate, followed by the loss of a proton to restore aromaticity. libretexts.org The regioselectivity of such reactions, particularly electrophilic bromination, can be predicted and analyzed using computational methods. nih.gov
Nucleophilic Aromatic Substitution: The bromine atom on the electron-deficient benzoxazole ring is a potential site for nucleophilic aromatic substitution. In this reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The electron-withdrawing nature of the fused oxazole (B20620) ring and the C-2 carboxylic acid group would facilitate this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). This pathway allows for the introduction of various nucleophiles, such as amines or alkoxides, at the C-6 position. researchgate.net
Oxidative and Reductive Transformations of the Oxazole Heterocycle
The oxazole ring itself can undergo specific oxidative and reductive transformations, although it is relatively stable.
Oxidative Transformations: Oxazole rings are generally resistant to oxidation but can be cleaved under strong oxidizing conditions. tandfonline.com Photo-oxidation is a known transformation where, upon irradiation in the presence of an oxidant, the oxazole ring can undergo cleavage or rearrangement. tandfonline.com The presence of the electron-withdrawing carboxylic acid group at C-2 may influence the susceptibility of the ring to oxidative processes.
Reductive Transformations: The reduction of the oxazole ring can lead to ring-opened products or saturated oxazolines. tandfonline.com Catalytic hydrogenation or reduction with reagents like nickel-aluminum alloy in an aqueous base can cleave the oxazole ring. tandfonline.com Electrochemical reduction has also been reported to occur, typically at the C-2 position of the oxazole ring. tandfonline.com
Computational and Theoretical Studies on Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), provides critical insights into the reaction mechanisms, selectivity, and energetics involved in the formation and reactivity of benzoxazoles. rsc.org
DFT calculations are instrumental in understanding the synthesis of the benzoxazole core, which is often formed via the cyclization of a 2-aminophenol (B121084) precursor. nih.gov Studies have shown that the electronic nature of substituents on the benzene ring significantly impacts the reaction yield and selectivity. For instance, electron-withdrawing groups at the C-6 position, such as the bromine atom in this compound, have been observed to increase the yield of the cyclization product.
DFT methods are used to calculate the energies of reactants, intermediates, transition states, and products, allowing for a detailed mapping of the reaction's potential energy surface. This analysis helps to elucidate why certain reaction pathways are favored over others. For example, calculations can explain the preference for 5-endo-trig cyclization in certain benzoxazole syntheses. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31+G(d,p)) is crucial for obtaining results that are in good agreement with experimental findings. researchgate.net
Computational modeling allows for the detailed structural and energetic characterization of transient species like intermediates and transition states that are difficult to observe experimentally. researchgate.net In the context of benzoxazole synthesis, several mechanistic pathways can be proposed, including those involving cyclic hemiaminal intermediates or concerted reductive eliminations. researchgate.net
Quantum chemical calculations can compare the Gibbs free energies (ΔG) of these different pathways. For example, in one proposed mechanism for benzoxazole formation, the computed reaction barrier for a pathway involving a concerted reductive elimination (via transition state TS-1) was found to be considerably lower in energy (ΔG‡ = 7.6 kcal mol−1) than an alternative pathway (ΔG‡ = 18.0 kcal mol−1), indicating its kinetic favorability. researchgate.net These models provide a molecular-level understanding of the reaction, rationalizing the observed products and guiding the development of more efficient synthetic methods. researchgate.netmdpi.com
Table 2: Calculated Energy Barriers for Benzoxazole Formation Pathways
| Pathway | Key Intermediate/Transition State | Calculated Gibbs Free Energy of Activation (ΔG‡) | Reference |
| Pathway C | Transition State TS-1 (Concerted Reductive Elimination) | 7.6 kcal mol⁻¹ | researchgate.net |
| Pathway B | Transition State TS-3 | 18.0 kcal mol⁻¹ | researchgate.net |
Data adapted from computational studies on a model system for benzoxazole formation. researchgate.net
Advanced Spectroscopic and Analytical Characterization of 6 Bromobenzo D Oxazole 2 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 6-Bromobenzo[d]oxazole-2-carboxylic acid, both ¹H and ¹³C NMR are employed to confirm its constitution.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, connectivity, and environment of hydrogen atoms. The acidic proton of the carboxylic acid group (–COOH) is typically observed as a broad singlet at a significantly downfield chemical shift, often above 12 ppm, due to strong hydrogen bonding. libretexts.orglibretexts.org The aromatic protons on the benzoxazole (B165842) ring system exhibit distinct signals in the aromatic region (typically 7.0-8.5 ppm). The specific splitting patterns (e.g., doublets, singlets) and coupling constants (J-values) allow for the precise assignment of each proton to its position on the benzene (B151609) ring, confirming the 6-bromo substitution pattern.
| ¹H NMR Expected Chemical Shifts (δ, ppm) | ¹³C NMR Expected Chemical Shifts (δ, ppm) |
| >12.0 (s, 1H, -COOH) | 165-185 (C=O) |
| 7.5-8.2 (m, 3H, Ar-H) | 110-160 (Ar-C, C=N) |
(s = singlet, m = multiplet, Ar = Aromatic)
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound displays several characteristic absorption bands that confirm its key structural features:
O–H Stretch: A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹, which is characteristic of the O–H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.orglibretexts.orgspectroscopyonline.com
C=O Stretch: A strong, sharp absorption peak between 1710 and 1760 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid. libretexts.orglibretexts.org Conjugation with the benzoxazole ring may shift this peak to the lower end of the range. libretexts.orglibretexts.org
C=N and C=C Stretches: The spectrum will show absorptions in the 1500–1650 cm⁻¹ region, which are attributed to the C=N stretching of the oxazole (B20620) ring and the C=C stretching vibrations of the aromatic benzene ring. researchgate.net
C–O Stretches: The C–O stretching vibrations associated with the carboxylic acid and the oxazole ether linkage typically appear in the 1200–1320 cm⁻¹ region. spectroscopyonline.com
C–Br Stretch: The presence of the bromine atom is indicated by a characteristic C–Br stretching vibration in the fingerprint region, typically found at lower wavenumbers.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| Carboxylic Acid O–H | 2500–3300 (broad) |
| Carbonyl C=O | 1710–1760 |
| Aromatic/Oxazole C=N, C=C | 1500–1650 |
| Ether/Carboxylic Acid C–O | 1200–1320 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable analytical technique that provides the exact molecular weight of a compound and offers insights into its structure through analysis of fragmentation patterns. esisresearch.org For this compound, techniques like Electrospray Ionization (ESI) are commonly used. rsc.org
The mass spectrum will prominently feature the molecular ion peak ([M]⁺ or [M-H]⁻). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule.
Common fragmentation pathways for benzoxazole carboxylic acids may include the loss of CO₂ (44 Da) or the COOH group (45 Da) from the molecular ion. clockss.org Further fragmentation of the benzoxazole ring can also occur, providing additional structural information. clockss.orgcam.ac.uk
Chromatographic Techniques for Purity Assessment and Separation of Isomers/Byproducts
Chromatographic methods are crucial for both the purification of the synthesized compound and the assessment of its purity.
Thin Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for determining the appropriate solvent system for column chromatography. rsc.org It provides a quick assessment of the number of components in a mixture.
Column Chromatography: Flash column chromatography using silica gel is a standard method for the purification of the crude product, effectively separating the target compound from starting materials, reagents, and byproducts. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the final purity of the compound with high accuracy. When coupled with a detector such as UV-Vis or a mass spectrometer (LC-MS), it can quantify the purity and identify trace impurities. mdpi.com
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. rsc.org This technique yields accurate data on bond lengths, bond angles, and torsion angles within the molecule.
For this compound, a successful single-crystal X-ray diffraction analysis would confirm the planarity of the benzoxazole ring system. Furthermore, it would reveal how the molecules pack in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules, often forming dimers) and potential π–π stacking interactions between the aromatic rings. nih.govresearchgate.net This information is invaluable for understanding the solid-state properties of the material.
| Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating crystal unit |
| Space Group | Symmetry of the crystal lattice |
| Bond Lengths & Angles | Precise geometric details of the molecule |
| Intermolecular Interactions | Hydrogen bonding, π-stacking, etc. |
Future Directions and Emerging Research Avenues for 6 Bromobenzo D Oxazole 2 Carboxylic Acid
Paving the Way for Enhanced Biological Profiles: The Next Generation of Functionalized Derivatives
The inherent biological activity of the benzoxazole (B165842) nucleus presents a compelling case for the exploration of novel functionalized derivatives of 6-Bromobenzo[d]oxazole-2-carboxylic acid. Future research will likely focus on the strategic modification of this core structure to enhance therapeutic efficacy and target specificity. The introduction of diverse pharmacophores through derivatization of the carboxylic acid group, for instance, could yield a new class of compounds with potent antimicrobial, antiviral, or anticancer properties.
Key areas of investigation will include the synthesis of amides, esters, and peptidomimetics. These modifications can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to improved cell permeability, target binding affinity, and reduced off-target effects. The bromine atom at the 6-position offers another site for modification, such as through cross-coupling reactions, to introduce further complexity and functionality. The systematic exploration of these derivatives will be crucial in unlocking the full therapeutic potential of the this compound scaffold.
Table 1: Potential Functionalized Derivatives and Their Target Biological Profiles
| Derivative Class | Potential Functionalization | Target Biological Activity | Rationale |
| Amides | Coupling with various amines (aliphatic, aromatic, heterocyclic) | Antibacterial, Antifungal | Amide bond can mimic peptide linkages and enhance binding to microbial enzymes. |
| Esters | Esterification with diverse alcohols | Anticancer | Increased lipophilicity can improve cell membrane penetration to reach intracellular targets. |
| Triazole Hybrids | Click chemistry with azides | Antiviral, Anticancer | 1,2,3-triazole ring is a known pharmacophore that can enhance biological activity. |
| Arylated Derivatives | Suzuki or Stille coupling at the bromine position | Kinase Inhibition | Introduction of aryl groups can lead to specific interactions with the ATP-binding sites of kinases. |
Greener Pastures: Advanced Catalytic Approaches for Sustainable Synthesis
The development of sustainable and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research on this compound will undoubtedly prioritize the adoption of advanced catalytic approaches that minimize environmental impact while maximizing yield and purity. Traditional methods for benzoxazole synthesis often require harsh reaction conditions and stoichiometric reagents, leading to significant waste generation.
The focus will shift towards the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) and functionalized nanoparticles, which offer high catalytic activity, selectivity, and recyclability. rsc.org Green reaction media, including water, ionic liquids, and deep eutectic solvents, will be explored as alternatives to volatile organic compounds. mdpi.com Furthermore, flow chemistry and microwave-assisted synthesis are expected to play a pivotal role in enabling continuous, scalable, and highly efficient production of this compound and its derivatives. researchgate.net The direct synthesis from carboxylic acids using novel activating agents and catalytic systems is a particularly promising avenue for streamlining the synthetic process. nih.gov
Table 2: Promising Catalytic Approaches for Sustainable Synthesis
| Catalytic System | Reaction Type | Advantages |
| Copper-based Nanoparticles | Cyclocondensation | High efficiency, recyclability, and applicability to a broad range of substrates. organic-chemistry.org |
| Fe3O4@SiO2-SO3H Nanoparticles | Solvent-free Condensation | Magnetically separable, reusable, and environmentally benign. ajchem-a.com |
| Samarium Triflate | Aqueous Media Synthesis | Mild reaction conditions and use of water as a green solvent. organic-chemistry.org |
| Methanesulfonic Acid | One-pot from Carboxylic Acids | Highly effective for in-situ acid chloride generation and subsequent cyclization. researchgate.net |
From Bits to Breakthroughs: In-depth Mechanistic Understanding through Computational Techniques and AI
The integration of high-level computational techniques and artificial intelligence (AI) is set to revolutionize the study of this compound. Density Functional Theory (DFT) calculations can provide profound insights into the molecule's electronic structure, reactivity, and spectroscopic properties. researchgate.net This understanding is crucial for elucidating reaction mechanisms and predicting the impact of structural modifications on the compound's behavior. Computational modeling will enable the rational design of derivatives with tailored properties, accelerating the discovery of new drug candidates and functional materials.
Beyond the Flask: Expansion into Advanced Materials Science and Bioimaging
The unique photophysical properties inherent to the benzoxazole core suggest exciting opportunities for the application of this compound in materials science and bioimaging. The presence of the bromine atom can influence the compound's fluorescence and phosphorescence characteristics through the heavy-atom effect, making it a candidate for the development of novel phosphorescent organic light-emitting diodes (OLEDs).
Furthermore, the carboxylic acid moiety provides a convenient handle for conjugation to biomolecules or nanoparticles, paving the way for the creation of targeted fluorescent probes for bioimaging. Derivatives of this compound could be designed to exhibit fluorescence enhancement upon binding to specific biological targets, such as proteins or nucleic acids, enabling their visualization within living cells. The development of benzoxazole-based sensors for the detection of ions and small molecules is another promising area of research.
Table 3: Potential Applications in Materials Science and Bioimaging
| Application Area | Potential Role of this compound Derivatives | Key Features to Exploit |
| Organic Electronics | Emitters in Phosphorescent OLEDs | Heavy-atom effect of bromine enhancing phosphorescence. |
| Bioimaging | Fluorescent probes for cellular imaging | Tunable fluorescence, potential for targeted delivery via carboxylic acid conjugation. |
| Chemical Sensing | Chemosensors for ions or small molecules | Changes in fluorescence upon analyte binding. |
| Photodynamic Therapy | Photosensitizers | Generation of reactive oxygen species upon light activation. |
Q & A
Q. What are the recommended synthetic routes for 6-Bromobenzo[d]oxazole-2-carboxylic acid?
Methodological Answer: The synthesis typically involves bromination of a benzooxazole-2-carboxylic acid precursor. Key steps include:
- Bromination: Use electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids like FeBr₃) to introduce bromine at the 6-position of the benzooxazole ring .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended.
- Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize this compound?
Methodological Answer:
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and chemical goggles. Use fume hoods to minimize inhalation risks .
- Storage: Store in a desiccator at 2–8°C to prevent degradation. Avoid exposure to moisture or strong oxidizers .
- First Aid: For skin contact, rinse immediately with soap and water; for eye exposure, irrigate with water for 15+ minutes and seek medical attention .
Q. How does the bromine substituent influence reactivity in nucleophilic substitution reactions?
Methodological Answer: The bromine at the 6-position acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions.
- Conditions: React with amines (e.g., piperazine) or thiols in polar aprotic solvents (DMF, DMSO) at 80–100°C.
- Catalysis: Use Cu(I) catalysts (e.g., CuBr) for cross-coupling reactions (e.g., Suzuki-Miyaura) to form biaryl derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling reactions involving this compound?
Methodological Answer:
- Catalyst Screening: Test Pd(II)/Cu(I) systems (e.g., Pd(OAc)₂/CuBr) in varying ratios (1–5 mol%).
- Solvent Effects: Compare DMF (high polarity) vs. toluene (low polarity) to balance reaction rate and byproduct formation.
- Temperature Gradients: Use microwave-assisted synthesis (100–150°C) to reduce reaction time .
Q. How should researchers address contradictory data on its stability under acidic conditions?
Methodological Answer:
Q. What role does this compound play in drug discovery pipelines?
Methodological Answer:
Q. Are there known degradation pathways or byproducts in aqueous environments?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
